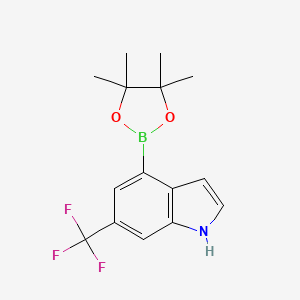![molecular formula C10H14N6 B2831080 2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415510-47-1](/img/structure/B2831080.png)
2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound that combines the structural motifs of pyrazole, azetidine, and triazole. These heterocycles are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Derivative: The synthesis begins with the preparation of a pyrazole derivative through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Azetidine Ring Formation: The pyrazole derivative is then reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.
Triazole Ring Formation: Finally, the azetidine-pyrazole intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole, azetidine, or triazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles, electrophiles, organic solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the compound.
科学研究应用
2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds like pyrazofurin and celecoxib share the pyrazole ring and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-containing compounds, such as baricitinib, are known for their therapeutic potential.
Triazole Derivatives: Triazole-based drugs, such as fluconazole and voriconazole, are widely used as antifungal agents.
Uniqueness
2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural diversity allows the compound to interact with a broader range of molecular targets, making it a versatile candidate for drug development and other scientific applications.
属性
IUPAC Name |
2-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-11-15(5-1)7-6-14-8-10(9-14)16-12-3-4-13-16/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFVQSYYQQNENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2C=CC=N2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
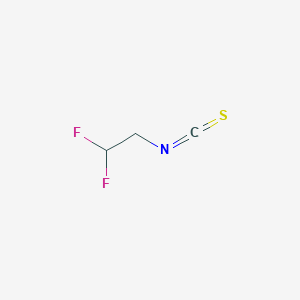
![ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830998.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)
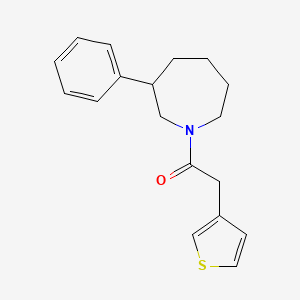
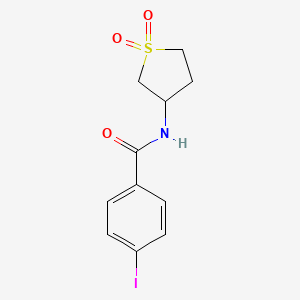
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831008.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)
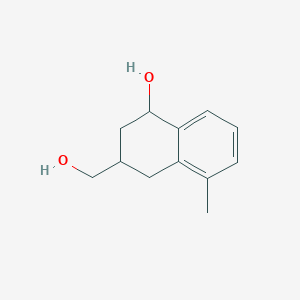
![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)
![N-[(furan-2-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2831014.png)
![3-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)propanenitrile](/img/structure/B2831015.png)
![ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B2831016.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
